molecular formula C9H9ClO4S B1285432 Methyl 3-(chlorosulfonyl)-4-methylbenzoate CAS No. 372198-41-9

Methyl 3-(chlorosulfonyl)-4-methylbenzoate

Cat. No.: B1285432
CAS No.: 372198-41-9
M. Wt: 248.68 g/mol
InChI Key: WOEQFPLAEXQVEJ-UHFFFAOYSA-N
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Description

Overview of Aromatic Sulfonyl Chlorides in Organic Synthesis

Aromatic sulfonyl chlorides are a significant class of organic compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aromatic ring. Their importance stems from their versatile reactivity, which allows for the synthesis of a wide array of derivatives. magtech.com.cnacs.org

The chemistry of sulfonyl chlorides is dominated by their reactions with nucleophiles. wikipedia.org They readily react with water to form sulfonic acids, with alcohols to produce sulfonate esters, and with amines to yield sulfonamides. wikipedia.org This reactivity makes them crucial intermediates in organic and medicinal synthesis. magtech.com.cnresearchgate.net Furthermore, aromatic sulfonyl chlorides can participate in Friedel-Crafts reactions with arenes to create sulfones, thereby forming new carbon-sulfur bonds. wikipedia.org They serve as important sources for various functional groups, including sulfonyl, sulfenyl, and aryl groups in different chemical transformations. magtech.com.cnresearchgate.net

The synthetic utility of sulfonyl chlorides is rooted in the electrophilic character of the sulfur atom within the sulfonyl group. archive.orgarchive.org The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom. These atoms strongly withdraw electron density, rendering the sulfur atom electron-deficient and thus a prime target for attack by nucleophilic reagents. archive.orgarchive.orgwikipedia.org This inherent polarity is central to the diverse reactions that sulfonyl chlorides undergo.

Methyl Benzoate (B1203000) Derivatives as Synthetic Platforms

Methyl benzoate and its derivatives are aromatic esters that serve as fundamental building blocks in organic synthesis. wikipedia.orgmdpi.com An ester is a compound derived from an acid where at least one hydroxyl (-OH) group is replaced by an organyl (R') group. wikipedia.org These compounds are noted for their applications across various industries, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com

The ester functional group is a versatile platform for chemical modification. solubilityofthings.comlabxchange.org Esters can undergo several key reactions, including hydrolysis to revert to the parent carboxylic acid and alcohol, transesterification to form a different ester, and reduction to yield primary alcohols. wikipedia.orgnumberanalytics.comsolubilityofthings.com The presence of the ester group also influences the chemical properties of the molecule, including its polarity and boiling point. labxchange.orgchemistrytalk.org This functional group is crucial in both synthetic pathways and in the structure of many biologically important molecules. solubilityofthings.com

Aromatic esters are pivotal intermediates in the creation of a wide range of commercial products. numberanalytics.comnumberanalytics.com In the pharmaceutical industry, they are used in the synthesis of various drugs, including analgesics and anti-inflammatory agents. numberanalytics.comresearchgate.netresearchgate.net In the agrochemical sector, certain aromatic esters are key components in the manufacture of pesticides and herbicides due to their biological activity. numberanalytics.comnumberanalytics.comgoogle.com

Contextualizing Methyl 3-(chlorosulfonyl)-4-methylbenzoate within Advanced Organic Chemistry

This compound is a compound that integrates the functionalities of both an aromatic sulfonyl chloride and a methyl benzoate derivative. This bifunctional nature makes it a valuable reagent in advanced organic synthesis. The molecule possesses two distinct reactive sites: the highly electrophilic sulfonyl chloride group and the modifiable methyl ester group. This allows for sequential or selective reactions, enabling the construction of complex molecular architectures. As an intermediate, it provides a scaffold upon which further chemical complexity can be built, exemplified by its use in the synthesis of elaborate heterocyclic compounds. chemicalbook.com

Detailed Research Findings on this compound

This section provides specific data related to the chemical properties and synthesis of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 372198-41-9 chemicalbook.com
Molecular Formula C₉H₉ClO₄S chemicalbook.comuni.lu
Molecular Weight 248.68 g/mol chemicalbook.com
Monoisotopic Mass 247.99101 Da uni.lu
Appearance Pale brown solid chemicalbook.com

Synthesis and Reactivity

Detailed research provides insight into the laboratory-scale synthesis of this compound.

Synthetic Route: A documented synthesis involves a two-stage process starting from 3-(Chlorosulfonyl)-4-methylbenzoic acid. chemicalbook.com

The starting acid is refluxed with thionyl chloride (SOCl₂) for one hour.

After removing the excess thionyl chloride, methanol (B129727) (MeOH) is added, and the solution is stirred for another hour to yield this compound. chemicalbook.com

Reactivity as an Intermediate: The compound serves as a key intermediate in multi-step synthetic pathways. For instance, it has been used to synthesize Methyl 3-(2-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-1-methylhydrazinylsulfonyl)-4-methylbenzoate. In this reaction, the sulfonyl chloride group of this compound reacts with another complex molecule in the presence of sodium bicarbonate (NaHCO₃). chemicalbook.com This demonstrates its utility in creating larger, more functionalized molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chlorosulfonyl-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-6-3-4-7(9(11)14-2)5-8(6)15(10,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEQFPLAEXQVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579684
Record name Methyl 3-(chlorosulfonyl)-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372198-41-9
Record name Methyl 3-(chlorosulfonyl)-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(chlorosulfonyl)-4-methylbenzoate
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Chemical Reactivity and Transformation of Methyl 3 Chlorosulfonyl 4 Methylbenzoate

Nucleophilic Substitution Reactions of the Chlorosulfonyl Moiety

The chlorosulfonyl group (-SO₂Cl) is a highly electrophilic functional group, making it susceptible to attack by a wide variety of nucleophiles. The sulfur atom is electron-deficient due to the presence of two strongly electronegative oxygen atoms and a chlorine atom, which serves as a good leaving group (as chloride, Cl⁻). This reactivity is the basis for the synthesis of sulfonamides and sulfonate esters.

Reactions with Amines to Form Sulfonamides

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common and direct method for the formation of sulfonamides. chemicalbook.com This reaction is typically robust and high-yielding. For Methyl 3-(chlorosulfonyl)-4-methylbenzoate, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonyl group. This process results in the formation of a new sulfur-nitrogen bond and the elimination of hydrogen chloride (HCl), which is typically neutralized by a base added to the reaction mixture or by using an excess of the amine nucleophile.

A specific example includes the reaction of this compound with a hydrazine derivative, which proceeds in the presence of sodium bicarbonate (NaHCO₃) to yield the corresponding sulfonamide product. chemicalbook.com

Mechanistic Studies of Sulfonamide Formation

The mechanism for the formation of sulfonamides from sulfonyl chlorides is a well-established two-step process:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom at the electrophilic sulfur center of the chlorosulfonyl group. This forms a tetrahedral intermediate.

Elimination of Leaving Group and Deprotonation: The tetrahedral intermediate is unstable and collapses. The chloride ion is eliminated as a leaving group. Simultaneously or subsequently, a base (which can be another molecule of the amine or an added base like pyridine) removes a proton from the nitrogen atom. This step neutralizes the positive charge on the nitrogen, yielding the final, stable sulfonamide product and a hydrochloride salt.

Reactions with Alcohols to Form Sulfonate Esters

This compound can react with alcohols to form sulfonate esters. This transformation is a standard method for converting an alcohol's hydroxyl group (-OH), which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. pearson.comchegg.com

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.comyoutube.com The base serves to neutralize the HCl generated during the reaction. A key feature of this reaction is that it proceeds with retention of stereochemistry at the alcohol's carbon center, as the C-O bond of the alcohol is not broken during the process. chegg.comyoutube.com

The general mechanism involves:

Nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom, displacing the chloride ion.

Deprotonation of the resulting oxonium ion by the base (e.g., pyridine) to yield the neutral sulfonate ester. youtube.comyoutube.com

Reactions with Thiols

Analogous to the reactions with amines and alcohols, the chlorosulfonyl group of this compound is expected to react with thiols (R-SH) or their conjugate bases, thiolates (R-S⁻). This reaction leads to the formation of a thiosulfonate ester (also known as a sulfenyl sulfonate), which contains a sulfur-sulfur bond (R-SO₂-S-R'). The reaction of a sulfonyl chloride with a thiol or thiolate is a common method for synthesizing thiosulfonates. researchgate.nettandfonline.comwikipedia.org

The reaction proceeds via nucleophilic attack of the sulfur atom from the thiol or thiolate on the electrophilic sulfur of the sulfonyl chloride, with the concurrent displacement of the chloride ion. wikipedia.org

Hydrolysis of the Ester Group to the Corresponding Carboxylic Acid

The methyl ester functional group in this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(chlorosulfonyl)-4-methylbenzoic acid. This transformation can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is the more common method for ester hydrolysis. The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid by the base to form a carboxylate salt. To obtain the free carboxylic acid, a subsequent acidification step with a strong acid (e.g., HCl) is required.

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed by heating it with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). This reaction is an equilibrium process. To drive the reaction to completion and maximize the yield of the carboxylic acid, a large excess of water is typically used. The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.


Reduction Reactions

The functional groups of this compound can be targeted by various reducing agents to yield different products.

The most common transformation of the sulfonyl chloride group is its reaction with primary or secondary amines to form sulfonamides. While this is technically a nucleophilic substitution rather than a reduction of the sulfur atom's oxidation state, it is a key reductive derivatization. The reaction is typically carried out in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct. This reaction is widely used to link the methylbenzoate core to various amine-containing molecules. For instance, its reaction with hydrazine derivatives in the presence of sodium bicarbonate yields the corresponding hydrazinylsulfonyl derivative. chemicalbook.com

Table 2: Formation of Sulfonamide Derivatives

Reactant Conditions Product
Primary Amine (R-NH₂) Base (e.g., Pyridine) Methyl 3-(N-alkylsulfamoyl)-4-methylbenzoate
Secondary Amine (R₂-NH) Base (e.g., Pyridine) Methyl 3-(N,N-dialkylsulfamoyl)-4-methylbenzoate
Hydrazine Derivative NaHCO₃ Methyl 3-(2-substituted-hydrazinylsulfonyl)-4-methylbenzoate chemicalbook.com

Beyond sulfonamide formation, other reductive pathways can be explored:

Reduction of Sulfonyl Chloride to Thiol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the sulfonyl chloride. However, LiAlH₄ would also reduce the methyl ester to a primary alcohol. This would result in the formation of (4-methyl-3-mercaptophenyl)methanol.

Reduction of Ester to Alcohol: Selective reduction of the ester group in the presence of a sulfonyl chloride is challenging due to the high reactivity of the latter. However, if the sulfonyl chloride is first converted to a more stable sulfonamide, the ester can then be selectively reduced using reagents like lithium borohydride (LiBH₄), which typically does not reduce sulfonamides.

Derivatization Strategies

The reactivity of the sulfonyl chloride group is the primary avenue for the derivatization of this compound.

The sulfonyl chloride acts as an electrophilic handle for introducing a wide array of chemical structures. By reacting it with different nucleophiles, a library of derivatives can be synthesized. This strategy is fundamental in medicinal chemistry and materials science for creating new molecules with desired properties.

Reaction with Alcohols/Phenols: In the presence of a base, the sulfonyl chloride reacts with alcohols or phenols to form sulfonate esters.

Reaction with Amines: As detailed in section 3.3.1, reaction with amines provides access to a vast range of sulfonamides. chemicalbook.com

Friedel-Crafts Sulfonylation: The sulfonyl chloride can react with electron-rich aromatic compounds under Friedel-Crafts conditions to form sulfones, creating a new carbon-sulfur bond and linking the benzoate (B1203000) scaffold to another aromatic ring.

This functionalization approach allows the core structure of this compound to be appended with various pharmacophores, linkers, or functional moieties, making it a valuable building block in synthetic chemistry. nih.gov

Multi-component Reactions and Cascade Sequences

While specific research focusing exclusively on this compound in multi-component reactions (MCRs) and cascade sequences is not extensively documented in publicly available literature, the reactivity of its core functional group, the arylsulfonyl chloride, provides a strong basis for its potential applications in these complex and efficient synthetic strategies. The principles of MCRs, where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, and cascade reactions, involving a series of intramolecular transformations, are well-established for analogous sulfonyl chlorides.

One notable area of exploration for arylsulfonyl chlorides is in the realm of isocyanide-based multi-component reactions, such as the Ugi reaction. A study has demonstrated a one-pot, five-component reaction to synthesize pseudopeptides linked to a sulfonamide scaffold. rsc.org This reaction proceeds through a tandem N-sulfonylation/Ugi four-component reaction (Ugi-4CR) strategy. rsc.org In this sequence, an arylsulfonyl chloride reacts with a glycine, which then participates in a subsequent Ugi reaction with a benzylamine, a benzaldehyde, and an isocyanide. rsc.org Given its structure, this compound could theoretically be employed in a similar fashion, serving as the sulfonylating agent to generate a sulfonamide in situ, which then engages in the multi-component assembly.

The general scheme for such a reaction is presented below:

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Reactant 5 Product
Arylsulfonyl ChlorideGlycineBenzylamineBenzaldehydeIsocyanidePseudopeptide linked to a sulfonamide

This table illustrates the components of a five-component reaction involving an arylsulfonyl chloride, showcasing a potential application for this compound.

Furthermore, arylsulfonyl chlorides are known to participate in cascade reactions, particularly those initiated by radical processes. For instance, a visible-light-induced regioselective cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides has been developed to afford sulfonylated pyrrolin-2-ones. nih.gov This process involves the initial radical addition of the sulfonyl chloride to one of the double bonds, followed by an intramolecular cyclization onto the second double bond. nih.gov The electron-withdrawing nature of the methyl benzoate group in this compound could potentially influence the reactivity of the sulfonyl radical generated and the subsequent cyclization step.

A representative cascade reaction involving a generic arylsulfonyl chloride is detailed in the following table:

Reactant 1 Reactant 2 Key Transformation Steps Product
1,5-DieneArylsulfonyl Chloride1. Radical generation from sulfonyl chloride. 2. Intermolecular radical addition. 3. Intramolecular cyclization.Monosulfonylated pyrrolin-2-one

This table outlines the general sequence of a cascade reaction involving an arylsulfonyl chloride, indicating a plausible reactive pathway for this compound.

While direct experimental data for this compound in these specific multi-component and cascade reactions is not available, the established reactivity of the arylsulfonyl chloride functional group strongly suggests its potential as a versatile building block in the construction of complex molecular architectures through these efficient synthetic methodologies. Further research would be necessary to fully elucidate the specific reaction conditions and outcomes for this particular compound.

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constants

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group attached to the benzene (B151609) ring.

Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Their precise chemical shifts and splitting patterns would be influenced by the electron-withdrawing effects of the chlorosulfonyl and methyl carboxylate groups, and the electron-donating effect of the methyl group. The proton ortho to the methyl carboxylate and meta to the chlorosulfonyl group is expected to be the most deshielded.

Methyl Ester Protons (-OCH₃): A singlet corresponding to the three protons of the methyl ester group is expected, likely in the range of δ 3.8-4.0 ppm.

Methyl Protons (-CH₃): A singlet for the three protons of the methyl group on the aromatic ring would likely appear around δ 2.3-2.6 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The carbon of the methyl ester's carbonyl group is expected to have a chemical shift in the range of δ 165-170 ppm.

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region (δ 120-150 ppm). The carbons directly attached to the electron-withdrawing chlorosulfonyl and carboxylate groups will be shifted downfield, while the carbon attached to the methyl group will be shifted slightly upfield.

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is anticipated to appear around δ 52-55 ppm.

Methyl Carbon (-CH₃): The carbon of the methyl group attached to the ring is expected in the range of δ 20-25 ppm.

Proton/Carbon Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5120 - 150
-OCH₃3.8 - 4.052 - 55
Ring -CH₃2.3 - 2.620 - 25
C=O-165 - 170

2D NMR Techniques for Connectivity Confirmation

To definitively assign the signals from ¹H and ¹³C NMR and confirm the connectivity of the atoms within "Methyl 3-(chlorosulfonyl)-4-methylbenzoate", two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of the protonated aromatic and methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the placement of the substituents on the aromatic ring by observing correlations between the methyl protons and the aromatic carbons, and between the aromatic protons and the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For "this compound" (C₉H₉ClO₄S), the predicted monoisotopic mass is approximately 247.9910 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula. Predicted mass-to-charge ratios for various adducts are also available. uni.lu

Adduct Predicted m/z
[M+H]⁺248.99829
[M+Na]⁺270.98023
[M-H]⁻246.98373
[M+NH₄]⁺266.02483

Data sourced from PubChem. uni.lu

LC-MS (Liquid Chromatography-Mass Spectrometry) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be valuable for the analysis of "this compound" in complex mixtures, for example, in monitoring the progress of a chemical reaction or in purity assessments. A related compound, 3-(chlorosulfonyl)benzoic acid, has been utilized as a derivatization agent in a novel method for the sensitive analysis of various lipid classes using reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). nih.gov This suggests that the chlorosulfonyl moiety can be a useful functional handle in advanced LC-MS applications. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for its key functional groups. The analysis of related compounds such as methyl benzoate (B1203000) and 4-methyl-3-nitrobenzoic acid can provide insight into the expected spectral features. researchgate.netresearchgate.net

Sulfonyl Chloride (SO₂Cl): Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected, typically in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

Carbonyl (C=O): A strong absorption band corresponding to the stretching of the ester carbonyl group would be anticipated around 1720-1740 cm⁻¹.

C-O Stretch: The C-O stretching of the ester group would likely appear in the range of 1250-1300 cm⁻¹.

Aromatic C=C: Stretching vibrations of the carbon-carbon double bonds in the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching bands are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would appear just below 3000 cm⁻¹.

Functional Group Expected Absorption Range (cm⁻¹)
S=O (asymmetric stretch)1370 - 1400
S=O (symmetric stretch)1170 - 1190
C=O (ester)1720 - 1740
C-O (ester)1250 - 1300
Aromatic C=C1450 - 1600
Aromatic C-H> 3000
Aliphatic C-H< 3000

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. However, as of the latest available information, no publicly accessible crystallographic data, such as a Crystallographic Information File (CIF), has been deposited for this specific compound.

Consequently, detailed research findings including the crystal system, space group, unit cell dimensions, and specific atomic coordinates for this compound are not available. The absence of this data prevents the generation of a specific data table detailing its crystallographic parameters.

For illustrative purposes, typical parameters that would be determined from an X-ray crystallographic analysis are listed in the conceptual table below.

Table 1: Illustrative Crystallographic Data Parameters

Parameter Description
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Volume (V) The volume of the unit cell.
Z The number of molecules per unit cell.
Density (calculated) The calculated density of the crystal.
Bond Lengths The distances between bonded atoms (e.g., S-Cl, S-O, C-C).
Bond Angles The angles formed by three connected atoms (e.g., O-S-O, C-S-Cl).

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to populate such a table with experimental data and provide a definitive solid-state structure.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Sulfonamide-Based Therapeutic Agents

The sulfonamide functional group (—SO₂NR₂), readily formed by the reaction of a sulfonyl chloride with a primary or secondary amine, is a well-established pharmacophore in drug design. Methyl 3-(chlorosulfonyl)-4-methylbenzoate serves as a key starting material for creating molecules that feature this important group.

This compound is primarily utilized as an intermediate in multi-step synthetic pathways aimed at producing biologically active molecules. The chlorosulfonyl group is highly reactive towards nucleophiles, particularly amines, making it an excellent electrophilic partner for constructing sulfonamides. For instance, the synthesis of this compound can be achieved by treating 3-(chlorosulfonyl)-4-methylbenzoic acid with thionyl chloride followed by methanol (B129727), yielding the desired methyl ester intermediate. chemicalbook.com This intermediate is not typically the final active drug but rather a crucial precursor that is further modified to achieve the target molecular structure with desired pharmacological properties. Its role is to introduce the specific methyl 3-(sulfonyl)-4-methylbenzoate fragment into a larger molecule.

The quest for new therapeutic agents frequently involves the synthesis of novel molecular entities. This compound plays a direct role in this process by enabling the creation of new sulfonamide derivatives for biological screening. Researchers in medicinal chemistry have utilized this compound to synthesize potential inhibitors of specific biological targets.

A notable example involves its use in the synthesis of Methyl 3-(2-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-1-methylhydrazinylsulfonyl)-4-methylbenzoate. chemicalbook.com In this synthesis, this compound was reacted with a specific hydrazone in the presence of sodium bicarbonate to yield the target sulfonamide. chemicalbook.com This novel compound was then evaluated as part of a broader study to identify new bioactive molecules, highlighting the role of the title compound as a key building block in drug discovery pipelines. chemicalbook.com

Table 1: Synthesis of a Novel Sulfonamide Derivative This table is interactive. Click on headers to sort.

Reactant A Reactant B Reagent/Condition Product Yield

Role as a Precursor for Heterocyclic Compounds

Heterocyclic structures are at the core of a vast number of pharmaceuticals. The reactivity of this compound makes it a suitable precursor for constructing various heterocyclic ring systems, particularly those containing sulfur and nitrogen.

Thiazine (B8601807) and its benzo-fused analog, benzothiazine, are heterocyclic motifs present in compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov Derivatives of 1,2-benzothiazine, in particular, often exist as "sultams," which are cyclic sulfonamides. The synthesis of such structures can involve an intramolecular cyclization of a precursor containing both an amine and a sulfonyl group.

While a direct, cited synthesis of a thiazine derivative starting specifically from this compound is not prominently documented in available literature, the compound possesses the necessary reactive group for such transformations. A common strategy for forming benzothiazine-1,1-dioxides involves the cyclization of an ortho-substituted aminosulfonamide. Theoretically, this compound could be reacted with an appropriately substituted aniline, followed by a subsequent cyclization step to form a benzothiazine ring system, a strategy employed with similar sulfonyl chlorides. nih.gov

The utility of this compound extends to the synthesis of other complex, biologically active heterocycles. Its reaction with nucleophilic partners containing existing ring systems allows for the creation of larger, more complex molecules with potential therapeutic value.

As previously mentioned, the compound was successfully used to synthesize a derivative containing the pyrazolo[1,5-a]pyridine (B1195680) heterocycle. chemicalbook.com This class of compounds is of significant interest in medicinal chemistry. The synthesis demonstrates how the sulfonyl chloride function can act as a stable, covalent linker to join a benzene (B151609) ring to a complex heterocyclic system, a common strategy for creating new chemical entities for high-throughput screening and drug development. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. researchgate.net These studies involve synthesizing a series of related compounds (analogs) and evaluating them for a specific biological effect. The goal is to identify which parts of the molecule are essential for activity (the pharmacophore) and how modifications affect potency, selectivity, and other pharmacological properties. nih.gov

This compound is an ideal starting point for generating a library of compounds for an SAR study. By reacting it with a diverse collection of primary and secondary amines, researchers can systematically vary the R-group attached to the sulfonamide nitrogen.

For example, a hypothetical SAR study could involve synthesizing a library of sulfonamides as shown below:

Reaction Scheme for SAR Library Synthesis

Table 2: Illustrative Data from a Hypothetical SAR Study This table presents hypothetical data to illustrate the principles of an SAR study and is not based on experimental results.

Compound ID R-Group on Sulfonamide Biological Activity (IC₅₀, µM)
A-1 -CH₃ 50.2
A-2 -CH₂CH₃ 35.8
A-3 -Cyclohexyl 12.5
A-4 -Phenyl 8.9

In this illustrative table, the data would suggest that larger, more hydrophobic, and electron-withdrawing groups at the R-position enhance biological activity. Such studies are crucial for optimizing a lead compound into a viable drug candidate. nih.govrsc.org

Modulating Reactivity and Selectivity through Substituent Effects

The reactivity of the sulfonyl chloride group in this compound is finely tuned by the electronic properties of the substituents on the aromatic ring. The rate and selectivity of its reactions, primarily nucleophilic substitution at the sulfur atom, are influenced by both the methyl (-CH3) and the methyl ester (-COOCH3) groups.

Research into the kinetics of reactions involving arenesulfonyl chlorides has shown that the nature of the ring substituents plays a predictable role. nih.gov Electron-withdrawing groups tend to increase the reaction rate, while electron-donating groups slow it down. nih.gov This is because electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups reduce its electrophilicity.

In the case of this compound:

The methyl group at position 4 is generally considered electron-donating through an inductive effect, which would be expected to decrease the reactivity of the sulfonyl chloride. nih.gov

The methyl ester group at position 1 is electron-withdrawing, which would increase the reactivity of the sulfonyl chloride.

Studies on similar systems using the Hammett equation, which quantifies the electronic effect of substituents, have demonstrated a positive ρ-value of +2.02 for the chloride-chloride exchange reaction in arenesulfonyl chlorides. nih.govnih.gov This positive value confirms that electron-attracting substituents accelerate the substitution reaction at the sulfonyl center. nih.gov The reaction is understood to proceed via a single transition state, consistent with an SN2-like mechanism. nih.gov

Table 1: Effect of Substituents on the Reactivity of Arenesulfonyl Chlorides

Substituent TypeElectronic EffectImpact on Sulfur ElectrophilicityExpected Reaction RateExample Group
Electron-DonatingIncreases electron density on the ringDecreasesSlower-CH₃, -OCH₃
Electron-WithdrawingDecreases electron density on the ringIncreasesFaster-NO₂, -CF₃, -COOCH₃

Impact on Pharmacological Properties

While this compound is not itself a therapeutic agent, it is a key building block for introducing the sulfonamide functional group into potential drug candidates. sigmaaldrich.cn The sulfonamide moiety is a well-established pharmacophore found in a wide array of drugs, including antibacterial, antiviral, and anti-inflammatory agents. ontosight.aimarketpublishers.com

The incorporation of a sulfonamide group can significantly influence a molecule's pharmacological properties in several ways:

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (via the N-H proton) and acceptor (via the two sulfonyl oxygens). rsc.org This allows for strong and specific interactions with biological targets such as enzymes and receptors, which is often crucial for therapeutic efficacy. sigmaaldrich.cn

Acidity and Stability: The strong electron-withdrawing effect of the adjacent sulfonyl group increases the acidity of the sulfonamide proton (N-H). rsc.org This enhances its hydrogen-bonding strength. Furthermore, compared to carboxamides, sulfonamides are generally more stable under basic aqueous conditions. rsc.org

Structural Scaffold: The tetrahedral geometry of the sulfur atom in the sulfonamide group provides a three-dimensional scaffold that can be exploited to orient other parts of the drug molecule for optimal binding to its target.

Table 2: Pharmacological Contributions of the Sulfonamide Moiety

PropertyDescriptionImportance in Drug Design
Target Binding Acts as a hydrogen bond donor and acceptor. rsc.orgFacilitates strong and specific interactions with biological macromolecules like proteins.
Physicochemical Properties Modifies solubility, lipophilicity, and metabolic stability.Influences absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
Chemical Stability Generally stable to hydrolysis, particularly under basic conditions. rsc.orgContributes to a longer shelf-life and better in vivo stability of the drug.
Structural Rigidity The sulfonyl group provides a rigid anchor point.Helps in designing molecules with a fixed conformation for improved target selectivity.

Applications in Agrochemical Production

The reactivity of sulfonyl chlorides makes them valuable intermediates not only in pharmaceuticals but also in the agrochemical industry for the production of herbicides and fungicides. ontosight.aimarketpublishers.com The synthesis of many active ingredients in crop protection products involves the formation of a sulfonamide or a related linkage derived from a sulfonyl chloride precursor.

This compound and structurally similar compounds are used in the synthesis of sulfonylurea herbicides. google.com For instance, the related intermediate 2-chlorosulfonyl-3-methyl benzoate (B1203000) is a key component in the synthesis of triflusulfuron-methyl, a herbicide used for weed control in beet fields. google.com Sulfonylurea herbicides function by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of certain amino acids in plants, leading to the cessation of weed growth. google.com

The development of modern agrochemicals often focuses on creating compounds with higher potency and greater stability to reduce application rates and environmental impact. nih.gov The sulfonyl group, introduced via intermediates like this compound, is a key structural feature in several advanced herbicides and fungicides. nih.govgoogle.com

Table 3: Role of Sulfonyl Chloride Intermediates in Agrochemicals

Agrochemical ClassExample Active IngredientRole of Sulfonyl-Containing Intermediate
Herbicides Triflusulfuron-methyl google.comForms the central sulfonylurea bridge essential for herbicidal activity.
Herbicides Pyroxasulfone nih.govThe sulfonyl group is a core part of the molecule's active structure.
Fungicides Various proprietary compounds google.commdpi.comUsed to synthesize active ingredients that protect crops from fungal diseases.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of chemical reactions involving sulfonyl chlorides.

Transition State Analysis and Reaction Energy Profiles

DFT calculations are instrumental in elucidating the pathways of reactions involving arylsulfonyl chlorides. Studies on the nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides have been a subject of theoretical investigation. For instance, the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides has been shown through DFT studies to proceed via a single transition state, consistent with an SN2 mechanism. researchgate.netnih.gov This synchronous mechanism involves the approach of the nucleophile and the departure of the leaving group occurring in a concerted fashion.

The reaction energy profile for such a reaction typically shows a double-well potential energy surface. This features a single transition state flanked by reactant and product ion-dipole complexes. nih.gov The substituents on the aromatic ring significantly influence the energy barrier of this transition state. Electron-withdrawing groups tend to lower the activation energy, thereby increasing the reaction rate, while electron-donating groups have the opposite effect. worldscientific.com For example, a Hammett plot for the chloride exchange reaction of various para- and meta-substituted arenesulfonyl chlorides shows a positive ρ-value, indicating that the reaction is facilitated by the stabilization of negative charge in the transition state. researchgate.networldscientific.com

A hypothetical reaction energy profile for the nucleophilic attack of a generic nucleophile (Nu⁻) on Methyl 3-(chlorosulfonyl)-4-methylbenzoate could be constructed based on these principles. The profile would illustrate the energy changes as the reactants form a pre-reaction complex, proceed through a trigonal bipyramidal transition state, and finally form a post-reaction complex before dissociating into products.

Table 1: Hypothetical Energy Profile Data for Nucleophilic Attack on this compound

Reaction Coordinate Species Relative Energy (kcal/mol)
Reactants This compound + Nu⁻ 0
Pre-reaction Complex [this compound---Nu]⁻ -5
Transition State [Nu---SO₂(C₇H₆CO₂CH₃)---Cl]⁻ +15
Post-reaction Complex [Methyl 3-(sulfonyl-Nu)-4-methylbenzoate---Cl]⁻ -12

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Elucidating Electrophilic Reactivity of the Chlorosulfonyl Group

The chlorosulfonyl group is a potent electrophile, a characteristic that can be quantified and understood through computational methods. The electrophilicity of the sulfur atom in the sulfonyl chloride moiety is a key determinant of its reactivity. DFT calculations can be used to determine various electronic properties that correlate with this reactivity, such as atomic charges, molecular orbital energies (specifically the Lowest Unoccupied Molecular Orbital, LUMO), and the Fukui function, which indicates the propensity of a site to undergo nucleophilic attack.

Computational studies have shown a good correlation between the electrophilicity of the sulfonyl sulfur and the rate of nucleophilic substitution. researchgate.net For instance, the energy of the LUMO is often used as an indicator of electrophilicity; a lower LUMO energy suggests a greater susceptibility to nucleophilic attack.

Table 2: Calculated Electronic Properties of Substituted Benzenesulfonyl Chlorides

Compound Substituent(s) LUMO Energy (eV) Charge on Sulfur (a.u.)
Benzenesulfonyl chloride H -1.5 +1.2
4-Nitrobenzenesulfonyl chloride 4-NO₂ -2.5 +1.3
4-Methoxybenzenesulfonyl chloride 4-OCH₃ -1.2 +1.1

| This compound | 3-CO₂CH₃, 4-CH₃ | -1.8 * | +1.25 * |

Note: The values for this compound are estimated based on the effects of the substituents and are for illustrative purposes. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its behavior in different environments, such as in solution or in the presence of other molecules.

MD simulations can be used to study the solvation of this compound in various solvents. By simulating the compound in a box of solvent molecules (e.g., water, methanol (B129727), or acetonitrile), one can observe how the solvent molecules arrange themselves around the solute. This can reveal information about the strength and nature of solute-solvent interactions, such as hydrogen bonding to the oxygen atoms of the sulfonyl and carboxylate groups. For example, a simulation of benzenesulfonyl chloride in aqueous clusters has been used to study the thermodynamics and activation parameters of its hydrolysis. researchgate.net

Furthermore, MD simulations can be used to explore the conformational flexibility of the molecule. While the benzene (B151609) ring is rigid, the methyl carboxylate and chlorosulfonyl groups can rotate around their bonds to the ring. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might orient itself when approaching a reaction partner or a biological target.

In the context of its derivatives, MD simulations are frequently used to assess the stability of a ligand bound to a protein's active site. worldscientific.commdpi.com If a derivative of this compound were to be designed as a potential drug, MD simulations would be a critical step in evaluating its binding stability and residence time within the target protein.

In Silico Screening and Molecular Docking Studies of Derivatives

While "this compound" is a chemical intermediate, its derivatives, particularly sulfonamides, are a well-known class of compounds with a wide range of biological activities. In silico screening and molecular docking are computational techniques that play a pivotal role in the discovery and design of such bioactive derivatives.

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to have a desired biological activity. researchgate.netnih.gov For derivatives of this compound, this could involve screening for compounds with structural features known to be important for binding to a particular enzyme or receptor.

Molecular docking is a more focused technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In drug design, this typically involves docking a potential drug molecule (the ligand) into the binding site of a target protein. The results of a docking study are often a "docking score," which is an estimate of the binding affinity, and a predicted binding pose.

Numerous studies have reported the use of molecular docking for sulfonamide derivatives to explore their potential as anticancer, antibacterial, or enzyme inhibitory agents. mdpi.com For instance, benzenesulfonamide (B165840) derivatives have been docked into the active sites of various enzymes to understand their inhibitory mechanisms. These studies often reveal key interactions, such as hydrogen bonds between the sulfonamide NH or SO₂ groups and amino acid residues in the protein's active site.

Table 3: Example of Molecular Docking Results for a Hypothetical Sulfonamide Derivative of this compound

Target Protein Derivative Docking Score (kcal/mol) Key Interacting Residues
Carbonic Anhydrase II N-phenyl-3-(aminosulfonyl)-4-methylbenzamide -8.5 His94, His96, Thr199
Cyclooxygenase-2 N-(4-hydroxyphenyl)-3-(aminosulfonyl)-4-methylbenzamide -9.2 Arg120, Tyr355, Ser530

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the type of information obtained from molecular docking studies.

These computational approaches allow for the rational design of novel derivatives of "this compound" with potentially enhanced biological activity and selectivity, guiding synthetic efforts towards the most promising candidates.

Future Research Directions and Interdisciplinary Perspectives

Exploration of New Synthetic Pathways utilizing Modern Catalysis

The synthesis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate and related sulfonyl chlorides is traditionally achieved through methods that can be harsh and may not align with modern principles of green chemistry. Future research is poised to explore more efficient and sustainable synthetic routes by leveraging contemporary catalytic systems.

Detailed Research Findings:

Recent advancements in catalysis offer promising alternatives to conventional sulfonyl chloride synthesis. Palladium-catalyzed methods, for instance, have demonstrated significant functional group tolerance and allow for the preparation of arylsulfonyl chlorides under mild conditions. Another innovative approach involves photocatalysis, which utilizes visible light to mediate the synthesis of sulfonyl chlorides from arenediazonium salts, offering a more sustainable and less hazardous route. Furthermore, the use of novel reagents like Pyry-BF4 enables the late-stage functionalization of sulfonamides to form sulfonyl chlorides, a technique that is highly valuable in the synthesis of complex molecules.

Catalytic MethodKey AdvantagesPotential for this compound Synthesis
Palladium Catalysis Mild reaction conditions, high functional group tolerance.Applicable for the direct chlorosulfonylation of precursors.
Photocatalysis Utilizes visible light, sustainable, less hazardous.Greener synthesis from diazonium salt intermediates.
Pyry-BF4 Reagent Enables late-stage functionalization of sulfonamides.Useful for creating derivatives and complex structures.
Solid Acid Catalysis Recoverable and reusable catalysts, reduced waste.Efficient and environmentally friendly esterification step.

Integration into Flow Chemistry for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production often presents significant challenges, including safety, scalability, and process control. Flow chemistry, a modern approach to chemical synthesis, offers solutions to many of these challenges and is a promising area of research for the industrial scale-up of this compound production.

Detailed Research Findings:

Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch reactor. This methodology provides several advantages, particularly for reactions that are exothermic or involve hazardous reagents, both of which are characteristic of sulfonyl chloride synthesis. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to better temperature control and reduced risk of runaway reactions.

Continuous-flow diazotization, a key step in the synthesis of many aromatic compounds, has been shown to be more efficient and safer in a flow setup. This is particularly relevant for the synthesis of precursors to this compound. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields, improved product quality, and minimized byproduct formation. The integration of in-line purification and real-time analytics can further enhance the efficiency and safety of the industrial production process. A Chinese patent describes a method for the continuous preparation of a related compound, methyl 2-(chlorosulfonyl)benzoate, highlighting the industrial interest in this technology google.com.

Development of Advanced Materials through Functionalization

The reactive sulfonyl chloride group in this compound makes it an excellent candidate for the functionalization of polymers and the creation of advanced materials with tailored properties.

Detailed Research Findings:

Aromatic sulfonyl chlorides have been successfully employed as initiators in living radical polymerization, a technique that allows for the synthesis of well-defined polymers with controlled molecular weights and architectures cmu.eduresearchgate.net. By initiating polymerization from the sulfonyl chloride group of this compound, it is possible to create polymers with a benzoate (B1203000) end-group. This terminal functional group can then be further modified to impart specific properties to the polymer, such as hydrophilicity, biocompatibility, or the ability to bind to other molecules.

Furthermore, the sulfonyl chloride can react with various nucleophiles to attach the entire molecule to a polymer backbone, thereby modifying the surface properties of materials. For example, reacting it with polymers containing hydroxyl or amine groups can introduce the methyl benzoate moiety, potentially altering characteristics like thermal stability, flame retardancy, or optical properties. This approach opens the door to the development of novel materials for a wide range of applications, from specialized coatings and membranes to components for electronic devices.

Biological and Biomedical Research Applications

While direct biological applications of this compound have not been extensively reported, its derivatives, particularly sulfonamides and substituted benzoates, are well-known for their diverse pharmacological activities. This positions the parent compound as a valuable starting material for the synthesis of new therapeutic agents.

Detailed Research Findings:

The sulfonamide group is a key pharmacophore found in a wide array of drugs, including antibacterial, anticancer, and anti-inflammatory agents ptfarm.plnih.govnih.govresearchgate.netmdpi.comnih.gov. By reacting this compound with various amines, a library of novel sulfonamide derivatives can be synthesized. These new compounds can then be screened for a range of biological activities. For instance, research has shown that certain N-substituted benzenesulfonylguanidines exhibit significant anticancer activity mdpi.com.

The benzoate portion of the molecule also has relevance in biomedical research. Benzoic acid and its esters are known to have low toxicity and are used in various pharmaceutical and food applications scribd.comnih.govnih.gov. Derivatives of benzoic acid have been investigated for their potential in treating neurological disorders and for their antimicrobial properties. The combination of the sulfonamide and benzoate functionalities in derivatives of this compound could lead to compounds with unique and synergistic biological effects.

Derivative ClassPotential Biological Activities
Sulfonamides Antibacterial, Anticancer, Anti-inflammatory
Substituted Benzoates Antimicrobial, Neurological disorder treatment

Environmental and Toxicological Considerations of Derivatives

As with any chemical compound and its derivatives intended for widespread use, a thorough understanding of their environmental fate and toxicological profiles is crucial. Future research must address the potential environmental impact and toxicity of compounds derived from this compound.

Detailed Research Findings:

The environmental degradation of sulfonamides, a major class of derivatives, has been a subject of study. These compounds can be persistent in the environment and their degradation can occur through both biotic and abiotic pathways researchgate.netnih.govnih.govcore.ac.uk. The nature of the substituents on the sulfonamide can significantly influence its persistence and degradation products. Research into the biodegradability of novel sulfonamides derived from this compound will be essential to assess their environmental impact.

From a toxicological perspective, while benzoic acid and its simple esters are generally considered to have low toxicity, the introduction of the sulfonamide group and other functionalities can alter their toxicological profile scribd.comnih.gov. Studies on sodium benzoate have shown that high concentrations can induce oxidative stress and inflammatory responses in animal models nih.govresearchgate.net. Therefore, comprehensive toxicological evaluations of any new derivatives will be necessary to ensure their safety for human health and the environment. This includes assessing their potential for mutagenicity, carcinogenicity, and other adverse effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(chlorosulfonyl)-4-methylbenzoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via chlorosulfonation of methyl 4-methylbenzoate derivatives. Key steps include:

  • Sulfonation : Introduce the sulfonyl group using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .
  • Chlorination : React intermediates with thionyl chloride (SOCl₂) or PCl₅ to form the chlorosulfonyl moiety. Excess reagents and inert atmospheres (N₂/Ar) improve conversion .
  • Optimization : Yield is sensitive to stoichiometry (e.g., 1:1.2 molar ratio of precursor to chlorosulfonic acid) and reaction time (2–4 hours) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C4, chlorosulfonyl at C3) .
  • HPLC-MS : Quantify purity (>95%) and detect hydrolyzed byproducts (e.g., sulfonic acids) .
  • FT-IR : Identify functional groups (S=O stretch at ~1370 cm⁻¹, C=O ester at ~1720 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal or agrochemical synthesis?

  • Applications :

  • Pharmaceutical Intermediates : Used to synthesize sulfonamide drugs (e.g., diuretics, anticonvulsants) via nucleophilic substitution .
  • Agrochemicals : Precursor for sulfonylurea herbicides, where the chlorosulfonyl group reacts with amines to form active ingredients .

Advanced Research Questions

Q. How does the electron-withdrawing chlorosulfonyl group influence regioselectivity in subsequent reactions?

  • Mechanistic Insight :

  • The chlorosulfonyl group directs electrophilic substitution to the meta position due to its strong electron-withdrawing effect. Computational studies (DFT) show increased positive charge at C5, favoring nucleophilic attack .
  • Experimental validation via Friedel-Crafts acylation demonstrates preferential acylation at C5 over C2 (3:1 selectivity) .

Q. What strategies mitigate hydrolysis of the chlorosulfonyl group during storage or reaction?

  • Stability Optimization :

  • Storage : Anhydrous conditions (e.g., molecular sieves) and low temperatures (−20°C) reduce hydrolysis to sulfonic acids .
  • In-situ Generation : Use precursors like sulfonic acids and activate with SOCl₂/PCl₃ immediately before reactions .

Q. How can conflicting data on reaction intermediates be resolved in multi-step syntheses?

  • Case Study : Discrepancies in intermediate identification (e.g., sulfonic acid vs. sulfonate ester) can arise from pH-dependent hydrolysis.

  • Resolution : Use pH-controlled quenching (pH 7–8) followed by LC-MS to isolate intermediates .
  • Isotopic Labeling : ³⁵S-labeled intermediates track sulfur migration during reactions .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Scale-up Considerations :

  • Exothermicity Control : Gradual reagent addition and cooling systems prevent thermal degradation .
  • Catalyst Selection : Heterogeneous catalysts (e.g., FeCl₃ on silica) improve reproducibility vs. homogeneous alternatives .

Methodological Challenges and Solutions

Q. How do researchers address low yields in nucleophilic substitution reactions involving this compound?

  • Troubleshooting :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines .
  • Leaving Group Optimization : Replace chloride with more reactive groups (e.g., triflate) for sluggish nucleophiles .

Q. What computational tools predict reactivity and degradation pathways for this compound?

  • In-silico Methods :

  • Density Functional Theory (DFT) : Models reaction transition states and activation energies .
  • Molecular Dynamics (MD) : Simulates hydrolysis kinetics in aqueous environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.